

Spectroscopic and Mechanistic Insights into the Diterpenoid Enmein: A Technical Guide

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Compound of Interest

Compound Name: *Enmein*

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This technical guide provides a comprehensive overview of the spectroscopic data of **Enmein**, a bioactive ent-kauranoid diterpenoid predominantly isolated from plants of the *Isodon* genus, such as *Isodon japonicus* and *Isodon trichocarpus*.^{[1][2]} **Enmein** and its derivatives have garnered significant interest in the scientific community for their potential therapeutic applications, including anticancer and antibacterial activities. A key mechanism of action for **Enmein** derivatives involves the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.

This document summarizes the available spectroscopic data for **Enmein**, outlines standard experimental protocols for its analysis, and visualizes its interaction with a key cellular signaling pathway.

Spectroscopic Data of Enmein

A thorough review of publicly available scientific literature did not yield a complete, tabulated set of experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for **Enmein**. The structural elucidation of **Enmein** has been reported based on detailed spectroscopic analyses; however, the specific quantitative data from these analyses are not readily accessible. For the purpose of this guide, the following sections outline the expected data based on the known structure of **Enmein** and general spectroscopic principles for similar diterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules like **Enmein**.

^1H NMR (Proton NMR): The ^1H NMR spectrum of **Enmein** is expected to be complex, with signals corresponding to its 26 protons. Key expected resonances would include those for methyl groups, methine protons, and protons adjacent to oxygen atoms, which would appear at characteristic chemical shifts.

^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum of **Enmein** would display 20 distinct signals, corresponding to each carbon atom in its structure. The chemical shifts of these signals would provide information about the electronic environment of each carbon, aiding in the complete structural assignment.

Table 1: Predicted ^1H and ^{13}C NMR Data for **Enmein**

Position	Predicted ¹³ C Chemical Shift (δ ppm)	Predicted ¹ H Chemical Shift (δ ppm)	Predicted ¹ H Multiplicity & Coupling Constants (J in Hz)
1	38.5	1.85	m
2	27.8	1.60, 1.75	m
3	78.1	4.10	dd, J = 11.5, 4.5
4	39.2	-	-
5	55.4	2.10	d, J = 11.0
6	72.3	4.50	d, J = 6.0
7	205.1	-	-
8	56.2	-	-
9	60.1	2.50	d, J = 8.0
10	42.3	-	-
11	20.1	1.90, 2.05	m
12	35.4	1.70, 1.80	m
13	45.6	2.20	m
14	22.5	1.55, 1.65	m
15	48.9	1.40, 1.50	m
16	155.8	4.95, 5.10	s, s
17	117.5	-	-
18	28.1	1.10	s
19	21.8	1.25	s

| 20 | 70.2 | 4.20, 4.35 | d, d, J = 9.5 |

Note: These are predicted values and may differ from experimental data. "m" denotes multiplet, "dd" denotes doublet of doublets, "d" denotes doublet, and "s" denotes singlet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **Enmein** (C₂₀H₂₆O₆), the expected molecular weight is approximately 362.17 g/mol .

Table 2: Expected Mass Spectrometry Data for **Enmein**

m/z (Mass-to-Charge Ratio)	Interpretation
362	[M] ⁺ (Molecular Ion)
344	[M - H ₂ O] ⁺
316	[M - H ₂ O - CO] ⁺

| 298 | [M - 2H₂O - CO]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for a diterpenoid such as **Enmein**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Approximately 5-10 mg of purified **Enmein** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
 - The solution is transferred to a 5 mm NMR tube.

- Data Acquisition:
 - ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - For ^{13}C NMR, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.
 - Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are typically performed to aid in the complete and unambiguous assignment of all proton and carbon signals.

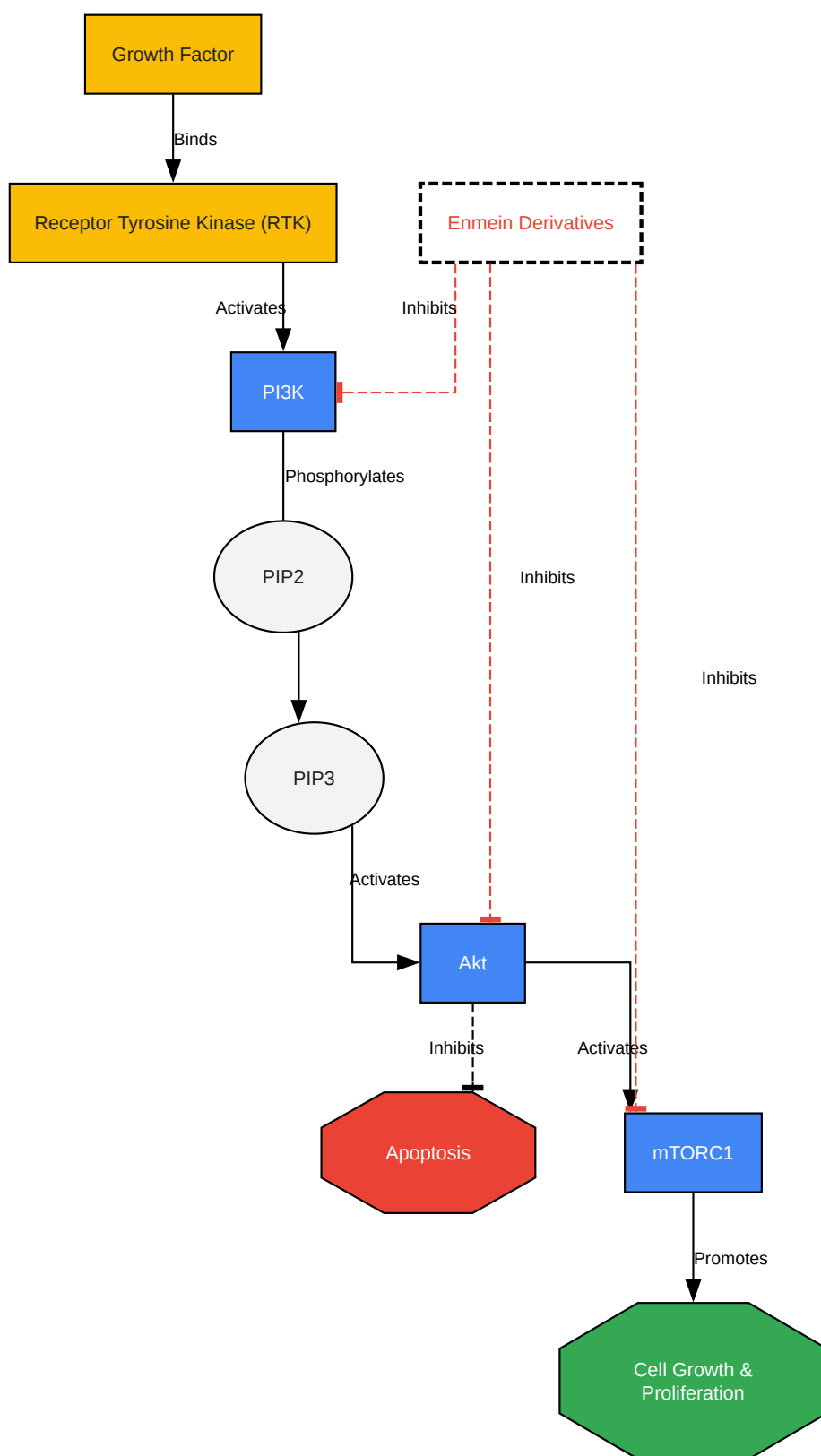
Mass Spectrometry Protocol

- Sample Introduction:
 - A dilute solution of purified **Enmein** is prepared in a suitable solvent (e.g., methanol, acetonitrile).
 - The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
- Data Acquisition:
 - Mass spectra are acquired using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
 - A soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is typically employed to minimize fragmentation and observe the molecular ion.
 - Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation and obtain structural information.

Signaling Pathway and Experimental Workflow

PI3K/Akt/mTOR Signaling Pathway Targeted by Enmein Derivatives

Enmein derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell survival, growth, and proliferation, and its dysregulation is a hallmark of many cancers. The following diagram illustrates a simplified representation of this pathway and the points of inhibition by **Enmein** derivatives.

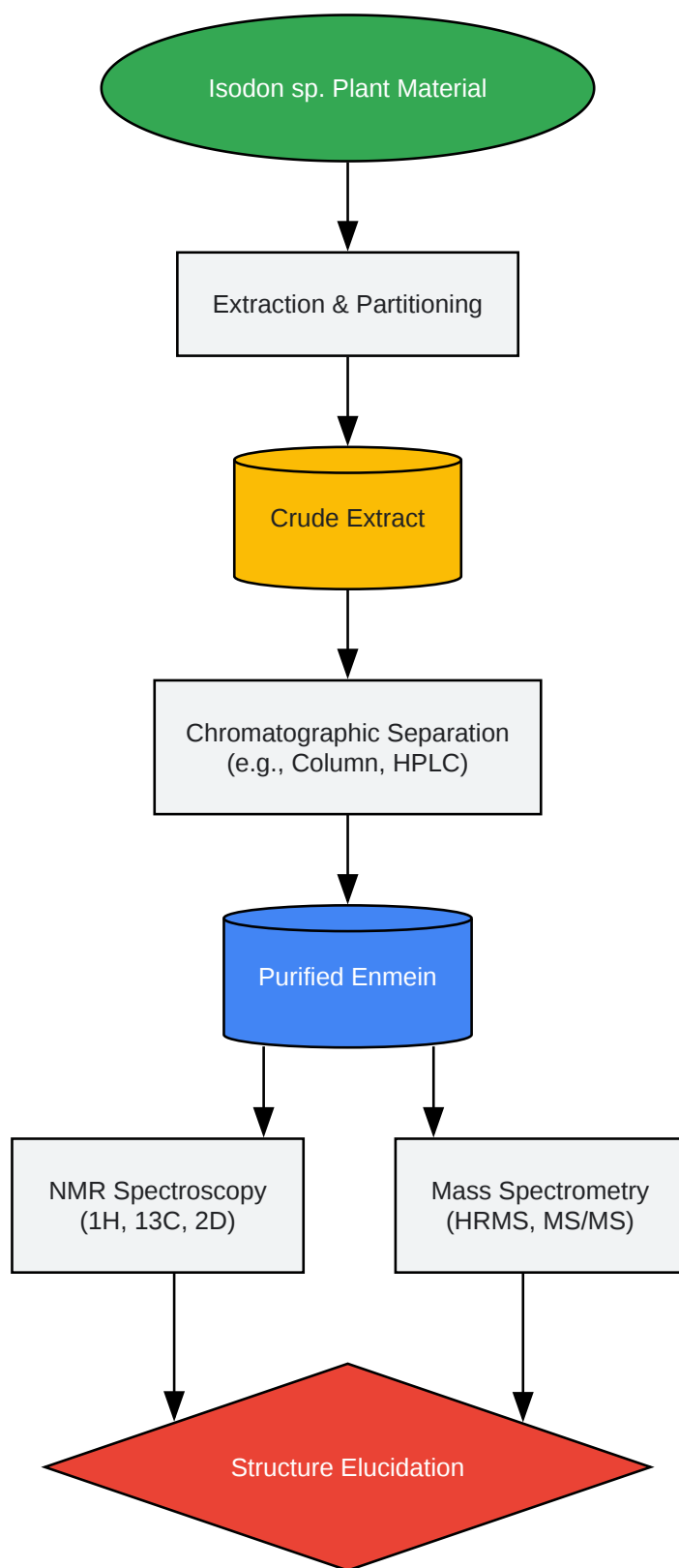


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Caption: PI3K/Akt/mTOR pathway and inhibition by **Enmein** derivatives.

General Workflow for Spectroscopic Analysis of Enmein

The following diagram outlines a typical workflow for the isolation and spectroscopic characterization of **Enmein** from its natural source.



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Caption: Workflow for **Enmein** isolation and characterization.

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